REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[NH2:4].[O:11]1CCOCC1>>[NH2:4][C:3]1[C:5]([CH3:10])=[CH:6][C:7]([CH:9]=[O:11])=[CH:8][C:2]=1[CH3:1]
|
Name
|
|
Quantity
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29.8 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC(=C1)C)C
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Name
|
|
Quantity
|
300 mL
|
Type
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reactant
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The brown suspension is stirred at rt for 18 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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is filtered
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Type
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CUSTOM
|
Details
|
The solvent of the filtrate is evaporated
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Type
|
CUSTOM
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Details
|
the crude product is purified by CC on silica gel eluting with hexane:EA 1:1
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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NC1=C(C=C(C=O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |